molecular formula C8H18N2O B13780686 3-(Piperazin-1-yl)butan-2-ol CAS No. 74246-21-2

3-(Piperazin-1-yl)butan-2-ol

Cat. No.: B13780686
CAS No.: 74246-21-2
M. Wt: 158.24 g/mol
InChI Key: LEDOWOUNDKUKOQ-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)butan-2-ol is an organic compound that features a piperazine ring attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)butan-2-ol typically involves the reaction of piperazine with butan-2-ol under controlled conditions. One common method involves the nucleophilic substitution reaction where piperazine reacts with a suitable butanol derivative, such as 2-chlorobutane, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene, and the product is purified through distillation and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The product is typically isolated through distillation and further purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Piperazin-1-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)butan-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the hydroxyl group and the length of the carbon chain influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

74246-21-2

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-piperazin-1-ylbutan-2-ol

InChI

InChI=1S/C8H18N2O/c1-7(8(2)11)10-5-3-9-4-6-10/h7-9,11H,3-6H2,1-2H3

InChI Key

LEDOWOUNDKUKOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)N1CCNCC1

Origin of Product

United States

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